

Spectroscopic Profile of (1S,2R)-2-Phenylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound **(1S,2R)-2-phenylcyclohexanol**. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable resource for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **(1S,2R)-2-phenylcyclohexanol**. The data presented is for the enantiomer, $(-)(1\text{R},2\text{S})$ -trans-2-phenylcyclohexanol, as spectroscopic data for enantiomers are identical.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for (1S,2R)-2-Phenylcyclohexanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.17–7.35	m	5H	Aromatic protons (C ₆ H ₅)
3.64	ddd, J = 10.8, 10.8, 5.4 Hz	1H	CH-OH
2.42	ddd, J = 16.5, 10.8, 5.4 Hz	1H	CH-Ph
2.11	m	1H	Cyclohexyl CH
1.84	m	2H	Cyclohexyl CH ₂
1.76	m	1H	Cyclohexyl CH
1.62	s	1H	OH
1.25–1.53	bm	4H	Cyclohexyl CH ₂

Data obtained from a 300 MHz spectrum.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for (1S,2R)-2-Phenylcyclohexanol

Chemical Shift (δ) ppm	Assignment
143.8	Aromatic C (quaternary)
128.4	Aromatic CH
127.9	Aromatic CH
126.4	Aromatic CH
74.0	CH-OH
53.0	CH-Ph
34.7	Cyclohexyl CH ₂
33.5	Cyclohexyl CH ₂
26.1	Cyclohexyl CH ₂
25.1	Cyclohexyl CH ₂

Data obtained from a 90 MHz spectrum.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopic Data for (1S,2R)-2-Phenylcyclohexanol

Wavenumber (cm ⁻¹)	Description
3592, 3461	O-H stretch
2941, 2863	C-H stretch (aliphatic)
1604	C=C stretch (aromatic)
1497	C=C stretch (aromatic)
1451	C-H bend (aliphatic)

Data obtained from an IR spectrum.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of solid organic compounds like **(1S,2R)-2-phenylcyclohexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed for both ^1H and ^{13}C NMR analysis.

Sample Preparation:

- Approximately 5-10 mg of the solid **(1S,2R)-2-phenylcyclohexanol** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- The solution is then transferred to a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

- ^1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common setup for analyzing solid samples.

Sample Preparation (ATR method):

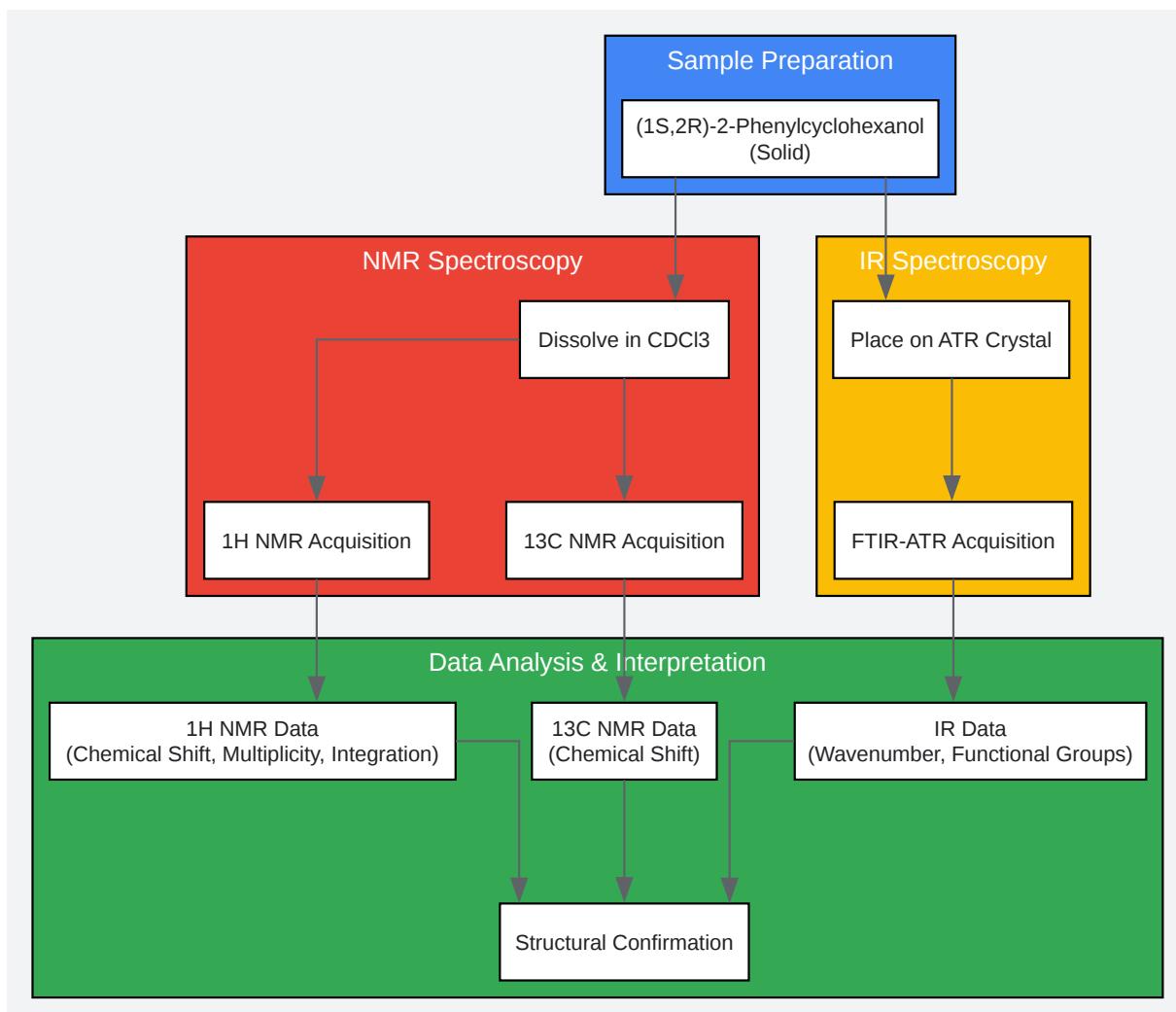
- A small amount of the solid **(1S,2R)-2-phenylcyclohexanol** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
- The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(1S,2R)-2-phenylcyclohexanol**.



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Caption: Workflow for the spectroscopic analysis of **(1S,2R)-2-phenylcyclohexanol**.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of (1S,2R)-2-Phenylcyclohexanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353938#spectroscopic-data-for-1s-2r-2-phenylcyclohexanol-nmr-ir>

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